3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride
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Overview
Description
3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C6H8N2O2S2HCl It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds with thiazole and amino acid structures have been known to interact with various biological targets, including enzymes and receptors, leading to a range of biological activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Some compounds with similar structures have exhibited antimicrobial activity and have been found to promote plant growth and increase seed yield and oil content .
Action Environment
Environmental factors such as temperature, ph, and presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride typically involves the reaction of thiazole derivatives with amino acids under controlled conditions. One common method includes the reaction of 2-aminothiazole with β-alanine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification through recrystallization and drying to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
- 3-(4-Methyl-1,3-thiazol-2-yl)-1-propanamine dihydrochloride
- 3-(2-amino-benzothiazol-6-yl)-propionic acid
Uniqueness
3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the thiazole ring and the presence of the amino group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
3-amino-3-(1,3-thiazol-2-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.2ClH/c7-4(3-5(9)10)6-8-1-2-11-6;;/h1-2,4H,3,7H2,(H,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXRTQUJTPGTMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(CC(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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